molecular formula C12H15NO3 B1445068 4-(3-Hydroxypiperidin-1-yl)benzoic acid CAS No. 1250166-16-5

4-(3-Hydroxypiperidin-1-yl)benzoic acid

Cat. No.: B1445068
CAS No.: 1250166-16-5
M. Wt: 221.25 g/mol
InChI Key: MAAUZBDYRGJMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-hydroxypiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypiperidine displaces the chlorine atom on the benzoic acid derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl group on the piperidine ring and the carboxylic acid group on the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxypiperidin-1-yl)benzoic acid is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in drug design and other applications .

Properties

IUPAC Name

4-(3-hydroxypiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-2-1-7-13(8-11)10-5-3-9(4-6-10)12(15)16/h3-6,11,14H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAUZBDYRGJMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxypiperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxypiperidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Hydroxypiperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Hydroxypiperidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Hydroxypiperidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Hydroxypiperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.